tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate
Description
tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate: is a complex organic compound that features a unique combination of functional groups, including a carbamate, oxadiazole, and thiophene ring
Properties
IUPAC Name |
tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-8-18-13(19-9-10)14-20-15(25-21-14)11-6-7-12(26-11)22(5)16(23)24-17(2,3)4/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKPWUQSEMKAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=NOC(=N2)C3=CC=C(S3)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. For example, 5-methylpyrimidine-2-carbonitrile can be reacted with hydrazine hydrate under acidic conditions to yield the oxadiazole intermediate.
Thiophene Functionalization: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Carbamate Formation: The final step involves the introduction of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate and N-methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
The presence of the oxadiazole ring is notable, as this moiety is often found in bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the materials science field, the compound can be used in the development of new polymers and advanced materials due to its stability and functional group diversity. It may also find applications in the development of sensors and electronic devices.
Mechanism of Action
The mechanism by which tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-methylcarbamate
- tert-butyl N-(2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl)carbamate
- tert-butyl N-(2-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]ethyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate lies in its combination of functional groups, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
